molecular formula C17H20FN5O2 B2827488 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione CAS No. 333752-48-0

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione

Cat. No.: B2827488
CAS No.: 333752-48-0
M. Wt: 345.378
InChI Key: XDMOGFJWCPAWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Derivatives and Biochemical Research

Purine derivatives play a significant role in biochemical research due to their structural similarity to naturally occurring purines, which are fundamental components of nucleic acids (DNA and RNA). These compounds are often studied for their potential therapeutic effects, interactions with biological systems, and role in various biochemical pathways.

  • Methylated Purines in Human Liver DNA : Research by Herron and Shank (1980) highlights the presence of methylated purines in human liver DNA following suspected poisoning, indicating the biochemical activation and DNA interaction of certain compounds, which could be relevant for studying the toxicity or therapeutic potential of similar compounds (Herron & Shank, 1980).

  • Methylated Purines in Urinary Stones : Safranow and Machoy (2005) explored the content of methylated purines in uric acid stones, shedding light on the metabolic breakdown and excretion of purine derivatives, which could inform research on how similar compounds are metabolized and excreted (Safranow & Machoy, 2005).

  • Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation : A study by Chen et al. (2001) on the neuroprotective effects of caffeine, a purine derivative, and its interaction with adenosine receptors, offers insights into the potential for similar compounds to influence neurodegenerative diseases like Parkinson's (Chen et al., 2001).

  • Purines in Leukemia : Park, Holland, and Jenkins (1962) investigated urinary purine excretion in leukemia patients, providing a basis for understanding the metabolic alterations and potential diagnostic markers in diseases, which could be applicable to research involving similar purine compounds (Park, Holland, & Jenkins, 1962).

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMOGFJWCPAWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.